In Vivo PET Imaging Performance: Fluoroethyl vs. Fluoropropyl Chains on Pyrazole Scaffolds
In a direct head-to-head preclinical comparison of A2A receptor radioligands, the 18F-fluoroethyl analog (FESCH) demonstrated superior quantification metrics compared to its 18F-fluoropropyl counterpart (FPSCH) in rat brain PET imaging [1].
| Evidence Dimension | Striatal Nondisplaceable Binding Potential (BPND) Range |
|---|---|
| Target Compound Data | 18F-FESCH: 1.64 - 3.36 |
| Comparator Or Baseline | 18F-FPSCH: 1.41 - 2.62 |
| Quantified Difference | ~16-28% higher signal range for FESCH |
| Conditions | Dynamic PET scans in healthy male Wistar rats, using cerebellum or midbrain as reference region. |
Why This Matters
A higher and wider dynamic range for specific binding (BPND) allows for more sensitive and accurate quantification of receptor density changes, a critical advantage in drug discovery and disease progression studies.
- [1] Khanapur, S., van Waarde, A., Dierckx, R. A., Elsinga, P. H., & Koole, M. J. (2017). Preclinical Evaluation and Quantification of 18F-Fluoroethyl and 18F-Fluoropropyl Analogs of SCH442416 as Radioligands for PET Imaging of the Adenosine A2A Receptor in Rat Brain. Journal of Nuclear Medicine, 58(3), 466–472. https://doi.org/10.2967/jnumed.116.178103 View Source
